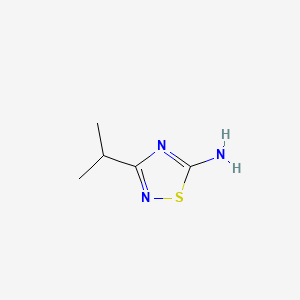

5-Amino-3-isopropyl-1,2,4-thiadiazole

CAS No.: 32039-21-7

Cat. No.: VC1979946

Molecular Formula: C5H9N3S

Molecular Weight: 143.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32039-21-7 |

|---|---|

| Molecular Formula | C5H9N3S |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | 3-propan-2-yl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) |

| Standard InChI Key | LSGLMPMOLFSULL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NSC(=N1)N |

| Canonical SMILES | CC(C)C1=NSC(=N1)N |

Introduction

Chemical Structure and Properties

5-Amino-3-isopropyl-1,2,4-thiadiazole (CAS 32039-21-7) is a heterocyclic compound characterized by a thiadiazole ring containing sulfur and nitrogen atoms, with an amino group and an isopropyl substituent. The molecule features a five-membered ring with three nitrogen atoms and one sulfur atom .

Table 1: Chemical Properties of 5-Amino-3-isopropyl-1,2,4-thiadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | 3-propan-2-yl-1,2,4-thiadiazol-5-amine |

| CAS Number | 32039-21-7 |

| Melting Point | 119-120°C |

| InChI | InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) |

| InChI Key | LSGLMPMOLFSULL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NSC(=N1)N |

| Physical Appearance | Crystalline solid |

The compound exhibits enhanced lipophilicity due to the presence of the isopropyl group, which influences its interaction with biological targets . Its amino group serves as a potential site for hydrogen bonding and further derivatization, contributing to its versatility in synthetic applications .

Synthesis Methods

Several methods have been developed for the synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and related thiadiazole derivatives. Recent advancements have focused on environmentally friendly and efficient synthetic routes.

Electrochemical Synthesis

A recent innovation in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves a green electrochemical three-component reaction. This method utilizes amines, amidines, and CS₂ under metal- and oxidant-free conditions in an undivided cell at room temperature . This approach accommodates both aliphatic and aryl amines, offering excellent functional group tolerance.

Conventional Synthetic Routes

Traditional synthesis of thiadiazoles often involves:

-

Reaction of isothiocyanates with amidines using oxidative S–N bond formation

-

Cyclization reactions of thiosemicarbazides with appropriate reagents

-

Reaction of aliphatic acids with thiosemicarbazide in mineral acid media

For the related 2-amino-5-alkyl-1,3,4-thiadiazoles, an improved process involves reacting an aliphatic acid and thiosemicarbazide in a mineral acid medium comprising sulfuric acid and polyphosphoric acid . Similar approaches can be adapted for the synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole with appropriate modifications.

Biological Activities

5-Amino-3-isopropyl-1,2,4-thiadiazole demonstrates diverse biological activities, making it a promising candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 5-Amino-3-isopropyl-1,2,4-thiadiazole, exhibit significant antibacterial and antifungal activities. Studies have shown potential activity against various pathogens, with particular efficacy observed against certain bacterial and fungal strains.

Table 2: Antimicrobial Activity of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Related Derivatives

| Target Organism | Activity Level | Comparison to Standard Drugs |

|---|---|---|

| Xanthomonas oryzae | Significant inhibition | Comparable to commercial agents |

| Fusarium graminearum | Moderate to high activity | Enhanced activity in some derivatives |

Anticancer Properties

5-Amino-3-isopropyl-1,2,4-thiadiazole has demonstrated promising anticancer activity. Studies indicate cytotoxic effects against various cancer cell lines, including:

-

Lung carcinoma (A549) with IC₅₀ values around 0.52 μg/mL

-

Breast cancer (MCF-7) with IC₅₀ values approximately 0.28 μg/mL

The compound's anticancer mechanism is believed to involve interaction with specific cellular targets, including enzymes or receptors involved in cell proliferation. Molecular docking studies suggest that the compound may form hydrogen bonds with key residues in target proteins, enhancing its inhibitory effects on cancer cell proliferation.

Other Biological Activities

Beyond antimicrobial and anticancer properties, 5-Amino-3-isopropyl-1,2,4-thiadiazole and its derivatives have demonstrated several other potentially valuable biological activities:

-

Antiviral effects against certain viral infections

-

Analgesic (pain-relieving) properties

-

Potential antidepressant effects related to mood regulation

-

Anti-inflammatory activity in biological systems

These diverse biological activities highlight the compound's versatility and potential utility in various therapeutic contexts.

Molecular Mechanisms of Action

The biological effects of 5-Amino-3-isopropyl-1,2,4-thiadiazole are mediated through several molecular mechanisms.

Enzyme Inhibition

This compound exhibits enzyme inhibitory activities, particularly against enzymes like carbonic anhydrase. By binding to active sites, it can prevent enzymes from catalyzing their substrates, leading to decreased reaction rates and altered metabolic pathways.

Cellular Effects

At the cellular level, 5-Amino-3-isopropyl-1,2,4-thiadiazole influences:

-

Cell signaling pathways

-

Gene expression, particularly genes involved in oxidative stress response and apoptosis

-

Cellular metabolism

-

Cell cycle progression, potentially inducing cell cycle arrest in cancer cells

These effects contribute to the compound's observed biological activities and therapeutic potential.

Structure-Activity Relationships

The biological activity of 5-Amino-3-isopropyl-1,2,4-thiadiazole is significantly influenced by its structural features. Comparative studies with similar compounds provide insights into structure-activity relationships.

Table 3: Comparison with Related Thiadiazole Compounds

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| 5-Amino-3-methyl-1,2,4-thiadiazole | Methyl instead of isopropyl group | Reduced lipophilicity, altered biological activity profile |

| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isomeric form with different ring structure | Different reactivity pattern and biological targeting |

| 3-Amino-5-phenyl-1,2,4-thiadiazole | Phenyl instead of isopropyl group | Enhanced π-stacking interactions, different biochemical effects |

The isopropyl group in 5-Amino-3-isopropyl-1,2,4-thiadiazole enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets compared to smaller alkyl substituents .

Research Applications

5-Amino-3-isopropyl-1,2,4-thiadiazole serves as a valuable tool in various research domains.

Medicinal Chemistry

In medicinal chemistry, this compound functions as:

-

A scaffold for developing novel therapeutic agents

-

A pharmacophore in structure-activity relationship studies

-

A building block for creating targeted drug delivery systems

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic syntheses, particularly for:

-

Creating more complex heterocyclic systems

-

Developing new materials with unique properties

-

Synthesizing compounds with specialized biological activities

Materials Science

Research applications in materials science include:

-

Development of semiconductors and conductive materials

-

Creation of coordination complexes with unique properties

-

Design of functional materials for various applications

Market Analysis

The global market for 5-Amino-3-isopropyl-1,2,4-thiadiazole shows promising growth potential, driven by increasing research interest and applications in pharmaceutical and agrochemical sectors.

According to market research reports, the compound is produced and consumed in various regions, including Europe, Asia, North America, and other global markets . The market is characterized by:

-

Increasing demand in pharmaceutical research and development

-

Growing applications in agrochemical formulations

-

Expanding interest in organic synthesis applications

-

Rising focus on developing novel therapeutic agents

Major producers supply the compound in various grades and quantities, from milligram to kilogram scales, with purity typically at 98% or higher .

Future Perspectives

The future research trajectory for 5-Amino-3-isopropyl-1,2,4-thiadiazole appears promising, with several potential directions:

-

Development of more efficient and environmentally friendly synthetic methods

-

Exploration of novel derivatives with enhanced biological activities

-

Investigation of synergistic effects with established therapeutic agents

-

Elucidation of detailed structure-activity relationships and binding mechanisms

-

Application in emerging fields such as targeted drug delivery and nanomedicine

Research efforts focused on optimizing synthetic routes and exploring new applications will likely expand the utility and accessibility of this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume